Welcome to the BenchChem Online Store!
molecular formula C8H17NO B8499477 2-Cyclopropylamino-3-methyl-butan-1-ol

2-Cyclopropylamino-3-methyl-butan-1-ol

Cat. No. B8499477
M. Wt: 143.23 g/mol
InChI Key: PYNCUDLRFGWANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08129423B2

Procedure details

Sodium borohydride (167 mg) was added to dry THF (10 mL) under argon and cooled to 0° C. To this mixture was added 2-cyclopropylamino-3-methyl-butyric acid ethyl ester (341 mg, obtained in example 25, step A]) followed by a solution of iodine (467 mg) in THF (5 mL) that was added over a period of 30 minutes. A strong hydrogen evolution was observed. The mixture was stirred at 0° C. for 30 minutes and then heated to reflux for 12 hours. The mixture was cooled and methanol was carefully added until a clear solution was obtained. After 30 minutes, the mixture was evaporated. The residue was treated with 20% aqueous KOH solution for 4 hours. The mixture was extracted with DCM three times and the combined organic layers were dried over Na2SO4 and evaporated to give crude 2-cyclopropylamino-3-methyl-butan-1-ol as a light yellow liquid (195 mg) that was used without further purification.
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
467 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C([O:5][C:6](=O)[CH:7]([NH:11][CH:12]1[CH2:14][CH2:13]1)[CH:8]([CH3:10])[CH3:9])C.II.[H][H]>C1COCC1.CO>[CH:12]1([NH:11][CH:7]([CH:8]([CH3:10])[CH3:9])[CH2:6][OH:5])[CH2:14][CH2:13]1 |f:0.1|

Inputs

Step One
Name
Quantity
167 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(C)C)NC1CC1)=O
Step Three
Name
Quantity
467 mg
Type
reactant
Smiles
II
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in example 25, step A])
ADDITION
Type
ADDITION
Details
was added over a period of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
was obtained
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
ADDITION
Type
ADDITION
Details
The residue was treated with 20% aqueous KOH solution for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)NC(CO)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 195 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.